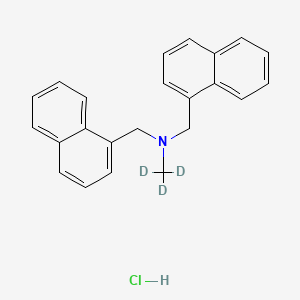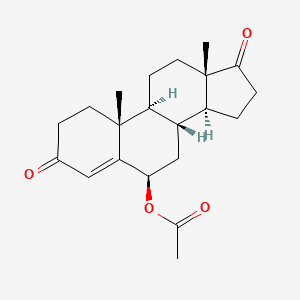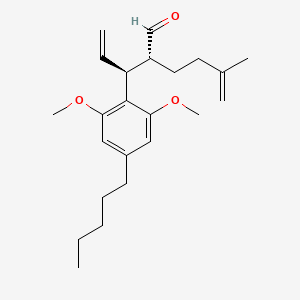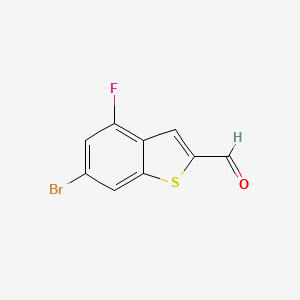![molecular formula C19H19BrN2OS B13434502 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole](/img/structure/B13434502.png)
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole is a complex organic compound that features a thiazole ring, a bromophenyl group, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS). The methoxymethyl group is often added through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-[(4-Chlorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- 5-[(4-Fluorophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
- 5-[(4-Methylphenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole
Uniqueness
The presence of the bromine atom in 5-[(4-Bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole imparts unique reactivity and properties compared to its analogs with different halogen or alkyl substitutions. This can influence its biological activity, chemical stability, and suitability for various applications.
Eigenschaften
Molekularformel |
C19H19BrN2OS |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methoxymethyl]-2-(2-ethylpyridin-4-yl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C19H19BrN2OS/c1-3-17-10-15(8-9-21-17)19-22-13(2)18(24-19)12-23-11-14-4-6-16(20)7-5-14/h4-10H,3,11-12H2,1-2H3 |
InChI-Schlüssel |
NYKBJEUCSJOODJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC(=C1)C2=NC(=C(S2)COCC3=CC=C(C=C3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)



![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
